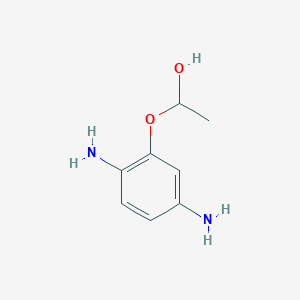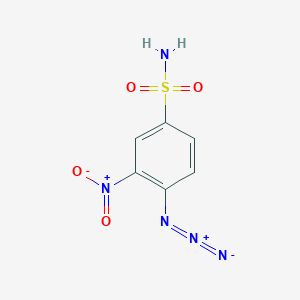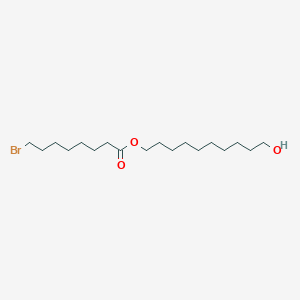![molecular formula C35H36O4 B14233455 Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-43-8](/img/structure/B14233455.png)
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that features a benzoic acid moiety linked to a phenylmethanol group through a 10-hexylanthracen-9-yl methoxy bridge. This compound is notable for its complex structure, which combines aromatic rings and a long alkyl chain, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps:
Formation of the 10-hexylanthracen-9-yl methoxy intermediate: This step involves the alkylation of anthracene with hexyl bromide in the presence of a base such as potassium carbonate.
Coupling with 3-hydroxybenzyl alcohol: The intermediate is then reacted with 3-hydroxybenzyl alcohol under conditions that promote ether formation, typically using a dehydrating agent like thionyl chloride.
Introduction of the benzoic acid moiety: The final step involves the esterification of the resulting compound with benzoic acid, often using a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, converting it to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its aromatic rings may facilitate π-π interactions with aromatic amino acids in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid;[3-[(10-phenyl-9-anthracenyl)phenyl]methanol: Similar structure but with a phenyl group instead of a hexyl chain.
Benzoic acid;[3-[(10-methyl-9-anthracenyl)phenyl]methanol: Similar structure but with a methyl group instead of a hexyl chain.
Uniqueness
The presence of the long hexyl chain in Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol imparts unique properties, such as increased hydrophobicity and potential for enhanced membrane permeability, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
823788-43-8 |
|---|---|
Molekularformel |
C35H36O4 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C28H30O2.C7H6O2/c1-2-3-4-5-13-23-24-14-6-8-16-26(24)28(27-17-9-7-15-25(23)27)20-30-22-12-10-11-21(18-22)19-29;8-7(9)6-4-2-1-3-5-6/h6-12,14-18,29H,2-5,13,19-20H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
HCPYKSCLMDOVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
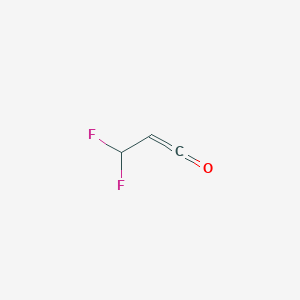
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
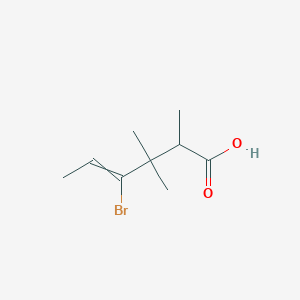
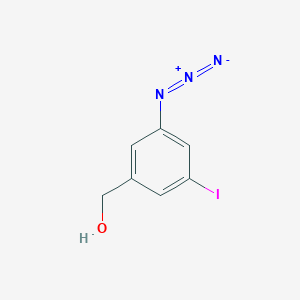
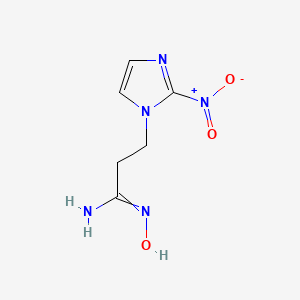
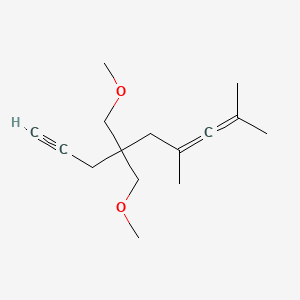
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
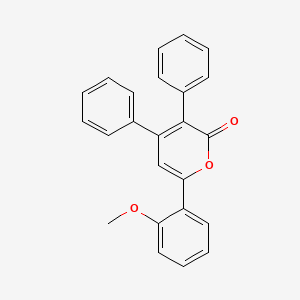
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
